molecular formula C7H8ClF3N2O B8136783 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride

Cat. No.: B8136783
M. Wt: 228.60 g/mol
InChI Key: TUDGKAJAZWIFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride: is a chemical compound with the molecular formula C(_7)H(_8)ClF(_3)N(_2)O. It is a derivative of pyridine, featuring a trifluoroethoxy group at the 3-position and an amine group at the 4-position, combined with hydrochloride to form a salt. This compound is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine.

    Substitution Reaction: The 4-chloropyridine undergoes a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 3-(2,2,2-trifluoroethoxy)pyridine.

    Amination: The intermediate 3-(2,2,2-trifluoroethoxy)pyridine is then subjected to an amination reaction using ammonia or an amine source to introduce the amine group at the 4-position.

    Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoroethoxy group to a simpler ethoxy group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution, often in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of ethoxy derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of trifluoroethoxy and amine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroethoxy)pyridine: Lacks the amine group, making it less versatile in biological applications.

    4-Aminopyridine: Lacks the trifluoroethoxy group, affecting its lipophilicity and membrane permeability.

    3-(2,2,2-Trifluoroethoxy)aniline: Similar structure but with an aniline core instead of pyridine, leading to different chemical and biological properties.

Uniqueness

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride is unique due to the combination of the trifluoroethoxy and amine groups on a pyridine ring. This combination provides a balance of lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-3-12-2-1-5(6)11;/h1-3H,4H2,(H2,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDGKAJAZWIFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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